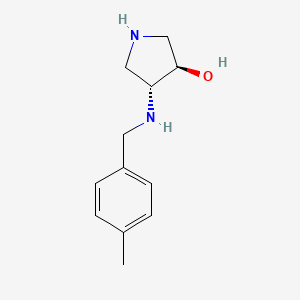
(3R,4R)-4-((4-Methylbenzyl)amino)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-4-((4-Methylbenzyl)amino)pyrrolidin-3-ol is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. The presence of the 4-methylbenzyl group and the amino and hydroxyl functional groups in this compound suggests potential biological activity and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-((4-Methylbenzyl)amino)pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reduction of a corresponding ketone or aldehyde precursor, followed by the introduction of the 4-methylbenzyl group through nucleophilic substitution. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the substitution reaction may require a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
(3R,4R)-4-((4-Methylbenzyl)amino)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the amino group to a secondary amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate, or other bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amino group could produce a secondary amine.
科学的研究の応用
Chemistry: As a chiral building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrrolidine derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Applications in the synthesis of fine chemicals and materials.
作用機序
The mechanism of action of (3R,4R)-4-((4-Methylbenzyl)amino)pyrrolidin-3-ol would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the amino and hydroxyl groups suggests potential interactions through hydrogen bonding and other non-covalent interactions.
類似化合物との比較
Similar Compounds
(3R,4R)-4-((4-Methylbenzyl)amino)pyrrolidine: Lacks the hydroxyl group, which may affect its biological activity.
(3R,4R)-4-((4-Methylphenyl)amino)pyrrolidin-3-ol: Similar structure but with a phenyl group instead of a benzyl group.
(3R,4R)-4-((4-Methylbenzyl)amino)pyrrolidin-2-ol: Hydroxyl group at a different position, which may influence its reactivity and interactions.
Uniqueness
The unique combination of the 4-methylbenzyl group, amino group, and hydroxyl group in (3R,4R)-4-((4-Methylbenzyl)amino)pyrrolidin-3-ol may confer distinct biological and chemical properties, making it a valuable compound for research and development.
特性
分子式 |
C12H18N2O |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
(3R,4R)-4-[(4-methylphenyl)methylamino]pyrrolidin-3-ol |
InChI |
InChI=1S/C12H18N2O/c1-9-2-4-10(5-3-9)6-14-11-7-13-8-12(11)15/h2-5,11-15H,6-8H2,1H3/t11-,12-/m1/s1 |
InChIキー |
QOARYBUYYOZOGI-VXGBXAGGSA-N |
異性体SMILES |
CC1=CC=C(C=C1)CN[C@@H]2CNC[C@H]2O |
正規SMILES |
CC1=CC=C(C=C1)CNC2CNCC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinamine](/img/structure/B13368282.png)
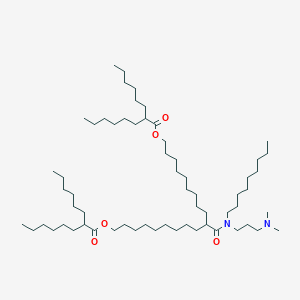
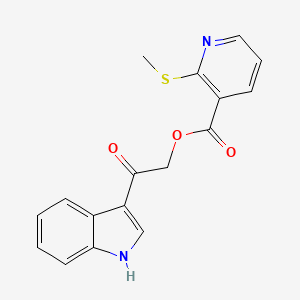
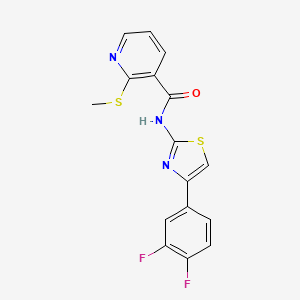

![4,7-Dioxo-5-phenyl-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13368326.png)
![1-[4-(difluoromethoxy)phenyl]-N-mesityl-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368330.png)
![3-(1-Benzofuran-2-yl)-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368340.png)

![4-hydroxy-5-methoxy-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B13368345.png)
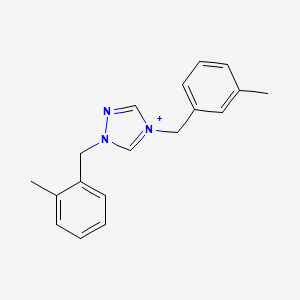
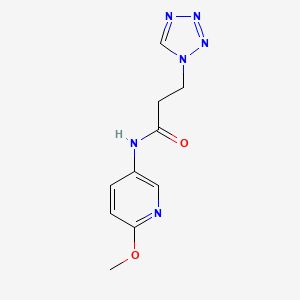
![2-methyl-N-{[4-(pentanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B13368374.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2,2-trifluoroacetamide](/img/structure/B13368376.png)
